2-Methylthiazol-4-amine

Description

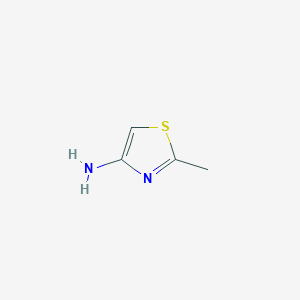

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBINRAFJUIINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563868 | |

| Record name | 2-Methyl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-01-4 | |

| Record name | 2-Methyl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Thiazole Heterocycle

The thiazole (B1198619) ring, with its unique electronic and structural properties, is a recurring motif in a vast number of biologically active compounds. unigoa.ac.in Its presence is a defining feature in numerous natural products, including the essential Vitamin B1 (Thiamine), and it forms the structural core of many FDA-approved drugs. fabad.org.trresearchgate.nettandfonline.com The utility of the thiazole scaffold extends across a broad spectrum of therapeutic areas, with derivatives exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. fabad.org.trbohrium.com

The aromatic nature of the thiazole ring contributes to its stability, while the presence of heteroatoms (nitrogen and sulfur) provides sites for molecular interactions and further chemical modifications. researchgate.net This inherent reactivity and potential for diverse substitution patterns make the thiazole nucleus a favored building block in medicinal chemistry. bohrium.com Researchers continually explore its potential in developing new therapeutic agents with improved efficacy and novel mechanisms of action. fabad.org.tr Beyond pharmaceuticals, thiazole derivatives are also investigated for applications in materials science, including the development of conductive polymers and organic light-emitting diodes (OLEDs).

2 Methylthiazol 4 Amine: a Versatile Scaffold in Advanced Research

Classical and Contemporary Approaches to this compound Synthesis

The construction of the this compound ring system can be accomplished using several established and innovative synthetic routes.

Hantzsch Thiazole Synthesis and Related Cyclization Reactions

The Hantzsch thiazole synthesis is a cornerstone method for the preparation of thiazole derivatives, including this compound. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793). thieme-connect.comthieme.de For the synthesis of this compound, chloroacetone (B47974) serves as the α-haloketone component. orgsyn.org The reaction between chloroacetone and thiourea proceeds via a cyclization mechanism to yield the target aminothiazole. orgsyn.org

A common procedure involves suspending thiourea in water and adding chloroacetone. The subsequent refluxing of the mixture leads to the formation of the thiazole ring. orgsyn.org The reaction can also be performed with ammonium (B1175870) thiocyanate (B1210189) in place of thiourea. orgsyn.org Variations of this method have been developed to improve yields and simplify the process. For instance, the reaction can be carried out in the presence of a base like sodium hydroxide (B78521) to facilitate the final product's isolation. orgsyn.org

The Hantzsch synthesis is a versatile and widely applied method, forming the basis for the synthesis of a broad range of 2-aminothiazole derivatives. thieme.deorganic-chemistry.org

"One-Pot" Multicomponent Reaction Strategies

One such method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of this compound, involves a "one-pot" two-step reaction. google.com This process starts with the bromination of an acetoacetate (B1235776) using N-bromosuccinimide (NBS), followed by cyclization with a thiourea derivative. google.com This approach streamlines the synthesis by eliminating the need to isolate the intermediate bromo-acetoacetate. tandfonline.comgoogle.com The reaction is typically carried out in a mixed solvent system, such as water and tetrahydrofuran. tandfonline.comgoogle.com

Another green chemistry approach utilizes microwave irradiation in conjunction with a solvent like PEG-400 for the one-pot synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone and ethyl 2-amino-4-methylthiazole-5-carboxylate from acetylacetone (B45752) or ethyl acetoacetate, NBS, and thiourea. bepls.com Additionally, visible-light-promoted methods have been developed for the synthesis of aminothiazole skeletons from active methylene (B1212753) ketones and thioureas, offering a mild and green alternative. thieme-connect.com

Alternative Synthetic Pathways

Beyond the Hantzsch synthesis and one-pot reactions, other pathways to this compound and its derivatives exist. One alternative involves the reaction of thiocyanoacetone with ammonia (B1221849) in absolute ether. orgsyn.org Another reported method is the saponification and decarboxylation of the cyclic ester formed from ethyl γ-bromoacetoacetate and thiourea. orgsyn.org

A domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid route to 2-aminothiazoles. organic-chemistry.org Furthermore, a metal-free, three-component reaction involving aromatic ketones, sulfur, and cyanamide (B42294) has been developed for the synthesis of 2-amino-4-arylthiazoles. tandfonline.com

Functionalization and Derivatization of the this compound Core

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with varied properties.

N-Substitution and Amine Modifications

The primary amino group at the 2-position of the thiazole ring is a key site for functionalization. N-substitution can be achieved through various reactions. For instance, N-substituted thioureas can be used in the Hantzsch synthesis to directly introduce substituents on the amino group. nih.gov This allows for the preparation of a wide range of N-aryl and N-alkyl derivatives.

The amino group can also undergo reactions typical of primary amines. For example, it can be acylated to form amides or react with aldehydes to form Schiff bases. These modifications are often employed to explore the structure-activity relationships of thiazole-containing compounds. researchgate.net The synthesis of N-(2,6-dimethylphenyl)pyrimidin-4-amine derivatives from 4,6-dichloropyrimidine (B16783) and various anilines demonstrates the reactivity of the amine for further heterocycle construction. nih.gov

Ring Functionalization at the 4- and 5-Positions

The thiazole ring itself can be functionalized at the 4- and 5-positions. The methyl group at the 4-position is a common feature, but other alkyl or aryl groups can be introduced by using appropriately substituted starting materials in the Hantzsch synthesis. tandfonline.com

The 5-position is particularly amenable to electrophilic substitution and other functionalization reactions. For example, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate introduces an ester group at the 5-position. tandfonline.comgoogle.com This ester can then be further modified. Other functional groups that can be introduced at the 5-position include the acetyl group, as seen in 1-(2-amino-4-methylthiazol-5-yl)ethanone, and the cyano group in 2-amino-4-methylthiazole-5-carbonitrile. thieme-connect.combepls.com Direct C-H arylation at the C5 position of 2-alkylthiazoles has also been achieved using palladium catalysis. researchgate.net These functionalizations are crucial for creating derivatives with specific electronic and steric properties.

Synthesis of Complex Hybrid Structures

The scaffold of this compound serves as a valuable building block in the synthesis of more complex hybrid molecules, which integrate the thiazole ring with other heterocyclic systems or functional moieties. These synthetic strategies are driven by the quest for novel compounds with enhanced biological activities or specific physicochemical properties. The derivatization of this compound often involves reactions at the amino group or the thiazole ring itself, leading to a diverse array of hybrid structures.

One common approach involves the condensation of this compound or its derivatives with other reactive intermediates. For instance, complex hybrid structures incorporating isoindole and thiazole moieties have been synthesized. This was achieved through a Claisen-Schmidt condensation of 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde, using potassium tert-butoxide as a catalyst in ethanol. mdpi.com This reaction yielded (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, demonstrating the feasibility of linking the thiazole core to larger, polycyclic systems. mdpi.com

Another strategy for creating hybrid molecules is the formation of amide linkages. This has been explored in the synthesis of novel pyridazinone-thiazole hybrids. mdpi.com These compounds are constructed by linking a thiazole moiety to a pyridazinone ring through an amide bond. mdpi.com The structure-activity relationship (SAR) studies of these hybrids have indicated that the presence of electron-withdrawing groups on the phenyl ring attached to the pyridazinone core can influence their biological profile. mdpi.com

The integration of the this compound scaffold with other heterocycles like 1,3,4-oxadiazole (B1194373) has also been reported. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized starting from ethyl 4-bromo-3-oxopentanoate and thiourea. mdpi.comnih.gov The initial ester compound was converted to an acetohydrazide, which was then cyclized with carbon disulfide to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov This core was further derivatized by condensation with various aldehydes to produce a library of Schiff bases. nih.gov

Furthermore, the synthesis of hybrid molecules containing both thiazole and pyrimidine (B1678525) rings has been accomplished. These syntheses often involve multi-step reactions starting with the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com

The following table summarizes some of the reported synthetic strategies for complex hybrid structures derived from this compound:

| Starting Material | Reagents and Conditions | Hybrid Structure | Reference |

| 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | 2-fluorobenzaldehyde, potassium tert-butoxide, ethanol, reflux | Isoindole-thiazole hybrid | mdpi.com |

| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetyl chloride | Thiazol-2-amine | Pyridazinone-thiazole hybrid with amide linkage | mdpi.com |

| 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide | Carbon disulfide, basic alcohol solution | 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol | nih.gov |

| 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides | Trifluoroacetic anhydride, multi-step reactions | Thiazole-pyrimidine hybrids | mdpi.com |

Chemical Reactivity and Mechanistic Investigations

Tautomerism and Isomerization Pathways of 2-Amino-4-methylthiazole (B167648)

2-Amino-4-methylthiazole (AMT) can exist in several tautomeric forms due to the migration of a proton. mdpi.comsemanticscholar.org These transformations involve hydrogen transfer within three-atom systems: three-carbon, imino-enamine, and amidine. mdpi.comsemanticscholar.org Theoretical calculations have identified eight potential minima on the potential energy surface, corresponding to different tautomeric and isomeric structures. mdpi.comsemanticscholar.org

Proton Transfer Dynamics and Energetics

The stability and interconversion of these tautomers are governed by their relative energies. The most stable tautomer, designated as AMT1, benefits from the aromaticity and effective stabilization of the five-membered ring by two double bonds (C=C and C=N). mdpi.comsemanticscholar.org Other tautomers (AMT2, AMT2′, AMT3, AMT3′, AMT4, AMT4′, and AMT5) are significantly less stable. mdpi.comsemanticscholar.org

The transformation between tautomers involves surmounting specific energy barriers. For instance, the direct hydrogen transfer between the two nitrogen atoms to convert AMT1 to AMT2 has a very high calculated energy barrier of 208.6 kJ mol⁻¹. mdpi.comresearchgate.net Tautomeric transformations can occur through different systems:

Amidine system (HN–C=N ↔ N=C–NH): This is observed in the AMT1 ↔ AMT2 and AMT4 ↔ AMT5 transformations. mdpi.comsemanticscholar.org

Imino-enamine system (HN–C=C ↔ N=C–CH): This is involved in the AMT3' ↔ AMT4 and AMT3 ↔ AMT4′ transformations. mdpi.comsemanticscholar.org

Three-carbon system (HC–C=C ↔ C=C–CH): This type of hydrogen transfer occurs in the AMT1 ↔ AMT5, AMT2 ↔ AMT4, and AMT2′ ↔ AMT4′ transformations. semanticscholar.orgresearchgate.net

The significant energy differences between the tautomers mean that under thermodynamic equilibrium, only the AMT1 tautomer is present in significant amounts. mdpi.comresearchgate.net

Table 1: Relative Energies and Abundances of 2-Amino-4-methylthiazole Tautomers

| Tautomer | Relative Energy (ΔE, kJ mol⁻¹) | Relative Zero-Point Corrected Energy (ΔEZPE, kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG, kJ mol⁻¹) | Abundance at 298 K (%) |

|---|---|---|---|---|

| AMT1 | 0.0 | 0.0 | 0.0 | 100 |

| AMT2 | 31.3 | 31.1 | 30.8 | 0 |

| AMT2' | 45.3 | 44.1 | 43.8 | 0 |

| AMT3 | 42.5 | 41.3 | 40.3 | 0 |

| AMT3' | 46.1 | 45.6 | 44.5 | 0 |

| AMT4 | 54.5 | 55.7 | 54.6 | 0 |

| AMT4' | 68.5 | 68.9 | 68.0 | 0 |

| AMT5 | 44.4 | 44.5 | 42.6 | 0 |

Data sourced from theoretical calculations at the B3LYP/6-311++G(3df,3pd) level. researchgate.net

Identification of Stable Tautomeric Forms

Experimental studies using matrix isolation FTIR spectroscopy have confirmed that the most stable tautomer, AMT1, is the form detected after deposition in an argon matrix. mdpi.com This stability is attributed to its aromatic character and the stabilizing effect of the double bonds within the five-membered ring. mdpi.comsemanticscholar.org The other potential tautomers have much lower stability, and their populations are negligible under normal conditions. mdpi.comresearchgate.net

Photochemical Reaction Mechanisms of 2-Amino-4-methylthiazole

The photochemistry of 2-amino-4-methylthiazole has been investigated using techniques such as matrix isolation FTIR spectroscopy, revealing complex reaction pathways upon UV irradiation. mdpi.comresearchgate.net

UV-Induced Ring Opening and Bond Cleavage Pathways

When exposed to UV light, particularly at a wavelength of 265 nm, 2-amino-4-methylthiazole undergoes photochemical reactions primarily initiated by the cleavage of bonds within the thiazole (B1198619) ring. mdpi.comevitachem.com Two main mechanisms have been identified:

Major Pathway: S1–C2 Bond Cleavage: This is the primary photoreaction, leading to the opening of the thiazole ring. mdpi.com This cleavage can be followed by the disruption of the N3–C4 bond, producing cyanamide (B42294) and a ˙C(CH₃)=CH–S˙ biradical. mdpi.com

Minor Pathway: S1–C5 Bond Cleavage: A less frequent photoreaction involves the cleavage of the S1–C5 bond. mdpi.com This can be followed by the breaking of the N3–C4 bond, yielding a propyne (B1212725) molecule and an S–C(NH₂)=N biradical. mdpi.com

Characterization of Photoproducts and Intermediates

The initial bond cleavages lead to the formation of various photoproducts and intermediates.

Following the major S1–C2 bond cleavage pathway, several key photoproducts have been identified:

N-(1-sulfanylprop-1-en-2-yl)carbodiimide (fp1) and N-(1-thioxopropan-2-yl)carbodiimide (fp2) are formed through hydrogen atom migration. semanticscholar.orgresearchgate.net

N-(2-methylthiiran-2-yl)carbodiimide (fp3) is another significant photoproduct. semanticscholar.orgresearchgate.net

The biradical ˙C(CH₃)=CH–S˙ can transform into 2-methylthiirene (fp12) , which can further react to produce 1-propyne-1-thiole (fp13) or methylthioketene (fp14) . semanticscholar.orgresearchgate.net

The minor S1–C5 bond cleavage pathway leads to:

2-methyl-1H-azirene-1-carbimidothioic acid (fp15) through hydrogen atom migration. mdpi.comsemanticscholar.org

The biradical S–C(NH₂)=N can transform into 3-aminethiazirene (fp23) , which can further react to produce N-sulfanylcarbodiimide (fp25) . mdpi.comresearchgate.net

Table 2: Major Photoproducts of 2-Amino-4-methylthiazole Photolysis

| Photoproduct Name | Abbreviation | Formation Pathway |

|---|---|---|

| N-(1-sulfanylprop-1-en-2-yl)carbodiimide | fp1 | S1–C2 cleavage and H-migration |

| N-(1-thioxopropan-2-yl)carbodiimide | fp2 | S1–C2 cleavage and H-migration |

| N-(2-methylthiiran-2-yl)carbodiimide | fp3 | S1–C2 cleavage and H-migration |

| Cyanamide | fp11 | S1–C2 and N3–C4 cleavage |

| 2-Methylthiirene | fp12 | Transformation of ˙C(CH₃)=CH–S˙ |

| 2-methyl-1H-azirene-1-carbimidothioic acid | fp15 | S1–C5 cleavage and H-migration |

| Propyne | fp22 | S1–C5 and N3–C4 cleavage |

| 3-Aminethiazirene | fp23 | Transformation of S–C(NH₂)=N |

Data compiled from photochemical studies. semanticscholar.orgresearchgate.netresearchgate.net

Reactivity of Functional Groups on the Thiazole Ring Derivatives

The reactivity of the thiazole ring and its derivatives is significantly influenced by the nature of the substituent groups attached to it. These functional groups can alter the electronic properties and, consequently, the chemical behavior of the molecule.

The presence of electron-donating or electron-withdrawing substituents at any position on the thiazole ring affects the molecule's basicity or acidity. mdpi.com For instance, the amino group at the C-2 position can act as a nucleophile, participating in substitution reactions with electrophiles. evitachem.com It can also undergo condensation reactions with carbonyl compounds. evitachem.com

The introduction of a carboxylate group, as seen in ethyl 2-amino-4-methylthiazole-5-carboxylate, modifies the electronic properties of the thiazole ring. evitachem.comtandfonline.com This derivative serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. evitachem.commdpi.com Modifications at both the 2- and 5-positions, such as in 2-acetamido-4-methylthiazole-5-carbohydrazide, are explored to create structural variations for pharmaceutical applications. evitachem.com

Studies on thiazole derivatives have shown that substituents at the 4-position can affect their biological activity, with lipophilic groups often yielding better results. nih.gov The proton at the C-2 position of the thiazole ring is acidic, making this position highly reactive and a key site for synthesizing a wide range of new compounds. mdpi.com

Reactions at Active Methylene (B1212753) Centers

In 2-Methylthiazol-4-amine, the methyl group at the C2 position functions as an active methylene center. ias.ac.inias.ac.in The protons of this methyl group are significantly more acidic than those of a simple alkyl substituent on an aromatic ring. This enhanced acidity is a direct consequence of the electron-withdrawing character of the adjacent N=C-S system within the thiazole ring, which can stabilize the resulting carbanion. ias.ac.incore.ac.uk

This reactivity is analogous to that of the methyl group in α-picoline or quinaldine (B1664567) and allows the C2-methyl group to participate in condensation reactions with various electrophiles, particularly aldehydes. core.ac.uk Research has shown that 2-methylthiazole (B1294427) derivatives readily condense with aromatic aldehydes (such as benzaldehyde), formaldehyde, and chloral. ias.ac.inias.ac.inpharmaguideline.com The reaction typically involves deprotonation of the methyl group by a base, followed by a nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde, leading to the formation of styryl or vinyl derivatives. core.ac.uk For example, 4-phenyl-2-methylthiazole reacts readily with benzaldehyde (B42025) to yield 4-phenyl-2-styrylthiazole. core.ac.uk The reactivity of the methyl group is further enhanced upon quaternization of the ring nitrogen (formation of a methiodide). core.ac.uk

| Thiazole Derivative | Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Methyl-4-phenylthiazole | Benzaldehyde | 2-Styrylthiazole derivative | core.ac.uk |

| 2-Methylthiazole | Aromatic Aldehydes | Heterocycle (via condensation) | pharmaguideline.com |

| 2,4-Dimethylthiazole | Formaldehyde, Chloral, Aromatic Aldehydes | Condensation products | ias.ac.in |

| 4-(4-Chlorophenyl)-2-methylthiazole | Aniline (B41778), Thioglycolic acid (after oxidation of methyl to aldehyde) | Thiazolidin-4-one derivative |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and predict various properties of a molecule. For 2-Methylthiazol-4-amine, these studies have focused on its stability, electronic behavior, and spectroscopic characteristics.

Density Functional Theory (DFT) has been a primary method for studying this compound, which is also referred to as 2-amino-4-methylthiazole (B167648) (AMT). mdpi.comsemanticscholar.org Research has shown that the molecule can exist in several tautomeric forms due to the migration of a proton. mdpi.comsemanticscholar.org DFT calculations, specifically at the B3LYP/6-311++G(3df,3pd) level of theory, have been used to perform full geometry optimization and identify eight potential minima corresponding to different tautomers. mdpi.com

| Tautomer | Relative Energy (ΔE) (kJ/mol) | Relative Zero-Point Corrected Energy (ΔEZPE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Abundance at 298 K (%) |

|---|---|---|---|---|

| AMT1 | 0.0 | 0.0 | 0.0 | 100.00 |

| AMT2 | 122.9 | 119.2 | 121.2 | < 0.01 |

| AMT2′ | 123.6 | 119.8 | 121.8 | < 0.01 |

| AMT3 | 142.1 | 139.7 | 140.2 | < 0.01 |

| AMT5 | 148.0 | 145.4 | 146.4 | < 0.01 |

| AMT3' | 154.5 | 152.0 | 152.5 | < 0.01 |

| AMT4 | 161.9 | 159.2 | 159.8 | < 0.01 |

| AMT4' | 162.2 | 159.4 | 160.1 | < 0.01 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the reactivity of a molecule. The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is an indicator of molecular reactivity and stability. researchgate.net

Quantum chemical studies on 2-amino-4-methyl-thiazole have utilized these descriptors. researchgate.net A small energy gap between HOMO and LUMO, calculated to be 2.61 eV, suggests good reactivity and a strong potential for interaction with other surfaces or molecules. researchgate.net This theoretical insight into the molecule's reactivity correlates well with experimental observations in certain applications. researchgate.net DFT calculations at the B3LYP/6-31G* level have also been used to visualize the HOMO-LUMO plots for complexes derived from 2-amino-4-methylthiazole. acs.org

Theoretical calculations are invaluable for interpreting experimental spectra. DFT calculations have been successfully used to predict the vibrational spectra of this compound. mdpi.comsemanticscholar.org The theoretical vibrational frequencies calculated for the most stable tautomer (AMT1) show good agreement with experimental data obtained from Fourier-transform infrared (FTIR) matrix isolation spectroscopy. mdpi.com This synergy between theoretical prediction and experimental measurement allows for confident assignment of spectral bands and a deeper understanding of the molecule's vibrational modes. mdpi.com

Analysis of Molecular Orbitals (HOMO-LUMO)

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. These simulations are instrumental in drug discovery and molecular biology, providing detailed views of intermolecular interactions.

Molecular modeling has been employed to investigate how derivatives of this compound interact with biological targets. In one study, modeling was used to compare the interactions of N-methyl and N-allyl derivatives of a related thiazole (B1198619) compound with the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net The simulations revealed that the absence of a larger group, like allyl, can permit the entire ligand molecule to rotate within the binding site, which in turn affects its interactions with the enzyme. researchgate.net

In another example, a molecular modeling study of quinazoline (B50416) derivatives bearing a 2-(4-methyl-thiazolyl-thio) moiety investigated their binding to dihydrofolate reductase (DHFR). The study concluded that interactions with key amino acid residues, specifically Glu30, Phe31, and Phe34, are essential for the ligand to bind effectively within the enzyme's active site.

Building on the understanding of ligand-target interactions, docking simulations can predict the mechanism by which a compound might inhibit an enzyme. Such studies have been performed on various derivatives containing the this compound scaffold.

Molecular docking simulations were used to study how novel 2,4-disubstituted thiazole derivatives inhibit the DNA gyrase enzyme. bohrium.com Similarly, docking studies were conducted on a series of compounds, including methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, to evaluate their potential to inhibit DNA gyrase-ATPase activity. researchgate.netdergipark.org.tr These in silico evaluations help in identifying promising candidates for further experimental testing by predicting their binding affinity and mode of action. dergipark.org.tr Research on quinazoline derivatives linked to a 4-methylthiazole (B1212942) group also utilized molecular modeling to understand their inhibitory action against dihydrofolate reductase (DHFR), a key target in chemotherapy.

| Derivative Type | Biological Target | Key Findings from Simulation | Reference |

|---|---|---|---|

| N-methyl derivatives of 2-aminothiazol-4(5H)-one | 11β-HSD1 | Substituent size affects ligand rotation and interaction within the active site. | researchgate.net |

| 2,4-disubstituted thiazole derivatives | DNA gyrase | Simulations used to explain structure-activity relationships for enzyme inhibition. | bohrium.com |

| 2-(4-methyl-thiazolyl-thio)-quinazolin-4-ones | Dihydrofolate reductase (DHFR) | Binding is dependent on key interactions with amino acids Glu30, Phe31, and Phe34. | |

| Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate | DNA gyrase-ATPase | Identified as a potential inhibitor based on docking evaluations. | researchgate.netdergipark.org.tr |

Ligand-Target Interactions in Biological Systems

Theoretical Insights into Reactivity and Stability

Computational and theoretical chemistry studies provide profound insights into the intrinsic properties of this compound, elucidating its stability, the likelihood of different chemical transformations, and the behavior of its various forms. These theoretical models are crucial for understanding the molecule's fundamental chemical nature.

Reaction Pathway Energetics and Transition State Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level, have been employed to map the potential energy surface for the tautomerization of this compound (AMT). mdpi.comresearchgate.net These studies analyze the energy required for the molecule to transform between its different tautomeric forms, identifying the transition states (the highest energy point along a reaction path) and calculating the activation energy barriers.

The most stable tautomer, designated AMT1, can theoretically convert to other forms through various hydrogen transfer reactions, each with a significant energy barrier. mdpi.comsemanticscholar.org For instance, the direct transformation from the most stable form (AMT1) to the AMT2 tautomer, which involves a hydrogen transfer between two nitrogen atoms, faces a very high energy barrier of 208.6 kJ mol⁻¹. mdpi.comsemanticscholar.org Another potential pathway is the tautomerization of AMT1 to AMT5 via a hydrogen transfer between the methyl group and a carbon on the thiazole ring; this path has an even greater energy barrier of 360.3 kJ mol⁻¹. semanticscholar.org

Subsequent transformations from these less stable tautomers also involve substantial energy barriers. The pathway from AMT5 to AMT4 requires overcoming a barrier of 150.9 kJ mol⁻¹. mdpi.comsemanticscholar.org Further transformations, such as AMT4 to AMT3' and AMT3 to AMT4', have even higher barriers of 211.2 kJ mol⁻¹ and 283.5 kJ mol⁻¹, respectively. mdpi.comsemanticscholar.org These high energy barriers indicate that such transformations are not spontaneous and require significant energy input. mdpi.com

| Reaction Pathway | Transition State | Energy Barrier (kJ mol⁻¹) | Description |

|---|---|---|---|

| AMT1 → AMT2 | tsAMT(1-2) | 208.6 | Direct hydrogen transfer between two N atoms. |

| AMT1 → AMT5 | tsAMT(1-5) | 360.3 | Hydrogen transfer between substituent CH3 group and ring CH group. |

| AMT5 → AMT4 | tsAMT(5-4) | 150.9 | Hydrogen transfer between nitrogen atoms. |

| AMT4 → AMT3' | tsAMT(4-3') | 211.2 | Hydrogen transfer between nitrogen and carbon atoms. |

| AMT3 → AMT4' | tsAMT(3-4') | 283.5 | Hydrogen transfer between nitrogen and carbon atoms. |

Conformational Analysis and Tautomeric Equilibrium Predictions

The this compound molecule can exist in several tautomeric forms due to the migration of a proton. mdpi.comsemanticscholar.org Computational studies have identified eight potential minima on the potential energy surface, corresponding to different tautomers (AMT1, AMT2, AMT2', AMT3, AMT3', AMT4, AMT4', and AMT5). mdpi.com These tautomers differ in the position of double bonds within the thiazole ring and the location of a hydrogen atom, which can be attached to nitrogen or carbon atoms. mdpi.comsemanticscholar.org These structural differences influence the aromaticity of the ring and, consequently, the stability of each tautomer. mdpi.comsemanticscholar.org

Calculations of the relative Gibbs free energies (ΔG) at 298.15 K show that the AMT1 structure is overwhelmingly the most stable. researchgate.netsemanticscholar.org This primary amine form benefits from the aromatic stabilization of the five-membered ring, which contains two double bonds (C=C and C=N). mdpi.comresearchgate.net The other tautomers are all characterized by much lower stability. semanticscholar.org

The large differences in Gibbs free energy between AMT1 and the other tautomers mean that, under conditions of thermodynamic equilibrium, only the AMT1 tautomer is populated to any significant extent. mdpi.comsemanticscholar.org The populations of all other tautomers are predicted to be negligibly low. mdpi.comsemanticscholar.org This is calculated using the equation ΔG = -RT ln K, where K is the equilibrium constant. semanticscholar.org The significant energy differences result in a K value that heavily favors the AMT1 form. semanticscholar.org

| Tautomer | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Predicted Abundance (%) |

|---|---|---|---|

| AMT1 | 0.0 | 0.0 | >99.9 |

| AMT2 | Data not available in snippets | Data not available in snippets | Negligibly low |

| AMT2' | Data not available in snippets | Data not available in snippets | Negligibly low |

| AMT3 | Data not available in snippets | Data not available in snippets | Negligibly low |

| AMT3' | Data not available in snippets | Data not available in snippets | Negligibly low |

| AMT4 | Data not available in snippets | Data not available in snippets | Negligibly low |

| AMT4' | Data not available in snippets | Data not available in snippets | Negligibly low |

| AMT5 | Data not available in snippets | Data not available in snippets | Negligibly low |

Non-linear Optical Property Predictions of Complexes

While studies focusing specifically on the non-linear optical (NLO) properties of this compound are not prevalent, research into related thiazole-based complexes demonstrates their potential in this area. The incorporation of thiazole derivatives into larger molecular systems, such as organoboron or metal complexes, is a strategy for creating materials with interesting electronic and optical properties. acs.orgacs.orgias.ac.in

A series of 1,3-thiazole-based organoboron complexes, synthesized from 2-amino-4-substituted-1,3-thiazoles (including the 4-methyl derivative), has been investigated. acs.org These complexes are formed by acylating the amine and subsequent complexation with BF₂. acs.org This design creates a donor-acceptor system within the molecule, which can lead to desirable electronic properties. acs.org The investigation into these thiazolo[3,2-c] mdpi.comsemanticscholar.orgresearchgate.netunifr.choxadiazaborinine derivatives primarily focused on their photophysical characteristics, such as fluorescence, which are closely related to NLO phenomena. acs.org Similarly, DFT and TD-DFT methods have been used to evaluate the NLO and charge transport properties of metal complexes (Fe²⁺, Ni²⁺, Cu²⁺, Pd²⁺, and Pt²⁺) involving other heterocyclic ligands, indicating a general approach that could be applied to thiazole-amine systems. ias.ac.in The study of thiazole-azo dyes has also revealed significant photoinduced birefringence, a key NLO effect, suggesting that the thiazole moiety is a promising component for optical applications. researchgate.net

Advanced Research Applications and Biological Activity Studies

Medicinal Chemistry and Pharmaceutical Sciences

The thiazole (B1198619) ring is a privileged scaffold in drug discovery, present in numerous FDA-approved medications. mdpi.comfabad.org.trresearchgate.net Its unique chemical properties, including the presence of both an electron-donating sulfur atom and an electron-accepting imine group, contribute to its diverse biological activities. mdpi.com Researchers have extensively explored 2-Methylthiazol-4-amine and its analogs for their potential in treating a range of diseases. google.comnih.govunibuc.ro

Development of Anticancer Agents

Derivatives of this compound have emerged as promising candidates in the field of oncology. nih.govnih.gov Their mechanisms of action are multifaceted, often involving the inhibition of key cellular processes required for tumor growth and survival. nih.govacs.org

A primary strategy in cancer therapy is to halt the uncontrolled division of cancer cells. Derivatives of this compound have been shown to effectively inhibit cellular proliferation. For instance, certain 2,4-disubstituted thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including those of the lung, colon, and cervix. nih.gov One study reported that a series of novel thiazole derivatives exhibited potent growth inhibition against a human colorectal carcinoma cell line (HCT-116), with some compounds showing IC50 values in the low micromolar range. semanticscholar.org This inhibition is often linked to the disruption of DNA synthesis, a critical step in the cell cycle. dergipark.org.tr

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | HCT-116 | 3.80 ± 0.80 | semanticscholar.org |

| Thiazole Derivative 4d | HCT-116 | 3.65 ± 0.90 | semanticscholar.org |

| Thiazole Derivative 8c | HCT-116 | 3.16 ± 0.90 | semanticscholar.org |

| Thiazole Derivative 20 | H1299 (Lung) | 4.89 | nih.gov |

| Thiazole Derivative 20 | SHG-44 (Glioma) | 4.03 | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond halting proliferation, inducing programmed cell death, or apoptosis, is a key therapeutic goal. Research has shown that this compound derivatives can trigger apoptotic pathways in cancer cells. acs.orgksbu.edu.tr One mechanism involves the disruption of the mitochondrial membrane potential and the activation of caspase enzymes, which are central executioners of apoptosis. ksbu.edu.trresearchgate.net Studies on K562 leukemia cells treated with 4-methylthiazole (B1212942) revealed an increase in early and late apoptosis, evidenced by the activation of Caspase-3 and the release of Cytochrome-C. ksbu.edu.tr Furthermore, some thiazole compounds are believed to exert their anticancer effects by modulating the Bcl-2 family of proteins, which are key regulators of apoptosis. semanticscholar.orgresearchgate.net

Inhibition of Cellular Proliferation and DNA Synthesis

Design of Antimicrobial and Antifungal Compounds

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. mdpi.com Thiazole derivatives, including those based on the this compound scaffold, have shown significant promise as antimicrobial and antifungal compounds. nih.govunibuc.ronih.govsemanticscholar.orgingentaconnect.commdpi.com

A key target for antimicrobial drug design is the inhibition of essential microbial enzymes. Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the biosynthesis of the bacterial cell wall and the fungal cell wall component, chitin. ijpsjournal.commedchemexpress.comnih.gov Inhibition of this enzyme can lead to cell lysis and death. researchgate.net Certain 2-amino-4-methylthiazole (B167648) analogues have been designed and synthesized as inhibitors of GlcN-6-P synthase, demonstrating significant antimicrobial activity. ijpsjournal.commedchemexpress.com One such inhibitor, referred to as GlcN-6-P Synthase-IN-1, displayed an IC50 of 3.47 μM and showed activity against Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus oryzae. medchemexpress.com

Table 2: Antimicrobial Activity of a GlcN-6-P Synthase Inhibitor

| Microbial Strain | MIC (μg/mL) | Reference |

| S. aureus | 1 ± 0.15 | medchemexpress.com |

| B. subtilis | 0.5 ± 0.15 | medchemexpress.com |

| C. albicans | 4 ± 0.33 | medchemexpress.com |

| A. oryzae | 4 ± 0.33 | medchemexpress.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Some this compound derivatives exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, facilitates their penetration into bacterial cell membranes. mdpi.com Microscopic investigations of certain thiazole-carboximidamide derivatives have shown that they can cause cell wall lysis, leading to rapid bactericidal activity by disrupting the bacterial membrane. researchgate.net This mechanism of action is effective against both Gram-positive and Gram-negative bacteria. mdpi.com

Targeting Bacterial and Fungal Enzymes (e.g., GlcN-6-P Synthase)

Enzyme Inhibitory Activity

Derivatives of this compound have demonstrated notable inhibitory effects against various enzymes, highlighting their therapeutic potential.

In the context of antitubercular research, 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of β-ketoacyl-ACP synthase (mtFabH), an enzyme crucial for the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. nih.govplos.org For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with a half-maximal inhibitory concentration (IC₅₀) of 0.95 µg/ml. nih.govplos.org However, other active antitubercular compounds from the same family did not inhibit mtFabH, suggesting they act on different targets within the organism. plos.org

Furthermore, in silico studies have predicted the potential of other derivatives to inhibit key bacterial enzymes. Molecular docking studies suggested that methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate has the potential to inhibit the ATPase activity of DNA gyrase, a critical enzyme for bacterial DNA replication. dergipark.org.trdergipark.org.trresearchgate.net Other studies have implicated E. coli MurB and the fungal enzyme CYP51 (lanosterol 14-α-demethylase) as probable targets for the antibacterial and antifungal activities of certain 4-(indol-3-yl)thiazole-2-amines, respectively. nih.gov

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | β-ketoacyl-ACP synthase (mtFabH) | 0.95 ± 0.05 µg/ml nih.govplos.org |

| Methyl 2-(2-bromoacetamido)-5-phenylthiazole-4-carboxylate | β-ketoacyl-ACP synthase (mtFabH) | 1.1 ± 0.1 µg/ml nih.gov |

| Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate | DNA gyrase-ATPase | Potential inhibitor (based on docking studies) dergipark.org.trdergipark.org.trresearchgate.net |

| 4-(Indol-3-yl)thiazole-2-amines | E. coli MurB / CYP51 | Potential inhibitors (based on docking studies) nih.gov |

Neuroprotective and Anti-inflammatory Strategies

A significant body of research has focused on the neuroprotective and anti-inflammatory properties of this compound derivatives, particularly N-adamantyl-4-methylthiazol-2-amine (KHG26693). bmbreports.orgnih.govresearchgate.netnih.govnih.gov These compounds are being investigated for their potential to combat neurodegenerative diseases by mitigating key pathological processes like excitotoxicity, oxidative stress, and neuroinflammation. bmbreports.orgnih.gov

The derivative KHG26693 has been shown to exert potent anti-inflammatory and antioxidant effects in various neural models. researchgate.netnih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, KHG26693 suppressed the production of inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov This suppression was linked to the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NADPH oxidase (NOX). nih.gov The anti-inflammatory actions are mediated, at least in part, by inhibiting the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

In in vivo models of glutamate-induced toxicity in the rat cerebral cortex, pretreatment with KHG26693 significantly attenuated the elevation of lipid peroxidation and pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.netnih.gov The compound also mitigated the increase in NO and ROS, demonstrating its ability to counteract glutamate-induced oxidative stress and inflammation in the brain. researchgate.netnih.gov Another derivative, MMHD, also showed anti-inflammatory properties by suppressing NF-κB-mediated cytokine expression in LPS-stimulated microglia. researchgate.net

Excessive glutamate (B1630785) can lead to excitotoxic neuronal injury, a process implicated in several neurodegenerative diseases. bmbreports.orgnih.gov The derivative KHG26693 has been investigated as a therapeutic agent against glutamate-induced neurotoxicity and the resulting autophagic cell death in cortical neurons. bmbreports.orgnih.govresearchgate.net Research has shown that KHG26693 protects cultured cortical neurons from glutamate-induced cytotoxicity in a concentration-dependent manner. bmbreports.orgnih.gov

The mechanism behind this protection involves the modulation of autophagy. KHG26693 was found to attenuate the glutamate-induced increase in the protein levels of autophagy markers such as LC3, beclin-1, and p62. bmbreports.orgnih.gov This effect is achieved by restoring the phosphorylation of key components of the PI3K/Akt/mTOR signaling pathway, which is often suppressed by glutamate. bmbreports.orgnih.gov By regulating this pathway, KHG26693 effectively inhibits glutamate-induced autophagic cell death. bmbreports.orgnih.govresearchgate.net

While direct modulation of neurotransmitter synthesis is less documented, derivatives of this compound have been shown to influence pathways related to neurotransmitter systems and their precursors. For instance, in studies of glutamate-induced toxicity, the derivative KHG26693 was found to attenuate the protein levels of glutamate cysteine ligase catalytic subunit (GCLC). researchgate.netnih.gov GCLC is the first and rate-limiting enzyme in the biosynthesis of glutathione (B108866), a critical antioxidant in the brain that protects against oxidative stress, including that induced by neurotransmitters like glutamate.

Other research has focused on the allosteric modulation of glutamate receptors. Thiazole derivatives have been developed as negative allosteric modulators (NAMs) of metabotropic glutamate receptor type 5 (mGlu₅R) and NMDA receptors. mdpi.comgoogle.com These modulators can fine-tune receptor activity, which is beneficial in neurological disorders associated with excessive glutamatergic activity. google.comnih.gov

Protection Against Neurotoxicity and Autophagic Cell Death

Antioxidant Efficacy and Radical Scavenging Mechanisms

The antioxidant properties of thiazole derivatives are a cornerstone of their therapeutic potential, particularly in neuroprotection. nih.govmdpi.com These compounds combat oxidative stress through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant systems. bmbreports.orgresearchgate.net

A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed significant radical scavenging potential in DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov The presence of electron-donating groups on the aromatic rings of these derivatives, such as methoxy (B1213986) and hydroxyl groups, enhanced their antioxidant activity. nih.gov Similarly, thiazolyl-polyphenolic compounds have been shown to exhibit high efficacy in both radical scavenging (ABTS and DPPH assays) and electron transfer mechanisms (FRAP and CUPRAC assays), with some derivatives showing significantly better performance than standard antioxidants like ascorbic acid and Trolox. mdpi.com

The derivative KHG26693 demonstrates its antioxidant effects by attenuating glutamate-induced increases in ROS and enhancing the levels of key antioxidant molecules and enzymes such as glutathione (GSH), glutathione peroxidase, superoxide dismutase (SOD), and catalase in cortical neurons. bmbreports.orgnih.govresearchgate.netnih.gov This indicates that these compounds not only scavenge free radicals directly but also bolster the cell's own antioxidant defense systems. bmbreports.orgnih.gov

| Compound/Derivative Class | Antioxidant Assay | Key Finding |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Hydroxyl, NO, Superoxide Radical Scavenging | Compounds with electron-donating groups showed significant scavenging potential. nih.gov |

| Thiazolyl-polyphenolic compounds (e.g., 7j) | DPPH, ABTS, FRAP, CUPRAC | Exhibited significantly higher antioxidant activity compared to ascorbic acid and Trolox. mdpi.com |

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Cellular ROS, SOD, Catalase, GSH | Attenuated glutamate-induced ROS and restored levels of antioxidant enzymes in neural models. bmbreports.orgresearchgate.netnih.gov |

Development of Antiviral and Antitubercular Agents

The 2-aminothiazole (B372263) scaffold is a promising template for the development of new agents against infectious diseases, including tuberculosis and viral infections. nih.govplos.orgfabad.org.tr

Several studies have focused on designing 2-aminothiazole derivatives as antitubercular agents. researchgate.netnih.gov A series of 2-aminothiazole-4-carboxylate derivatives showed excellent activity against Mycobacterium tuberculosis H37Rv. nih.govplos.org Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate and 2-amino-5-methylthiazole-4-carboxylic acid both inhibited the pathogen with a minimum inhibitory concentration (MIC) of 0.06 µg/ml. nih.govplos.org The 2-aminothiazole series has been shown to be rapidly bactericidal against replicating M. tuberculosis. researchgate.net

In the realm of antiviral research, certain thiazole derivatives have also shown promise. One study reported that a 2-(2-(4-methylthiazol-2-yl)hydrazono)propyl)morpholine derivative demonstrated effective antiviral activity against feline coronavirus and herpes simplex virus-1 (HSV-1) with IC₅₀ values of 9 µM and 7.5 µM, respectively, indicating its potential for development as a broad-spectrum antiviral agent. fabad.org.tr

| Compound/Derivative Class | Target Organism/Virus | Reported Activity (MIC/IC₅₀) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 µg/ml (MIC) nih.govplos.org |

| 2-Amino-5-methylthiazole-4-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.06 µg/ml (MIC) plos.org |

| 2,4,5-trisubstituted thiazole (compound 12a) | Mycobacterium tuberculosis H37Rv | 1.8 - 2.1 µg/mL (MIC) fabad.org.tr |

| 2-((E)-2-((Z)-2-(2-(4-methylthiazol-2-yl)hydrazono) propyl)morpholine derivative | Feline coronavirus | 9 µM (IC₅₀) fabad.org.tr |

| 2-((E)-2-((Z)-2-(2-(4-methylthiazol-2-yl)hydrazono) propyl)morpholine derivative | Herpes simplex virus-1 (HSV-1) | 7.5 µM (IC₅₀) fabad.org.tr |

Agricultural Chemical Research

The thiazole moiety is a key structural feature in many biologically active compounds, and this compound serves as a valuable intermediate in the synthesis of modern agrochemicals. chemimpex.com Its derivatives are integral to the development of effective and environmentally safer crop protection solutions. chemimpex.com

In the pursuit of enhanced agricultural productivity, this compound and related aminothiazoles are utilized as foundational structures for new crop protection agents. a2bchem.com These compounds are key intermediates in the synthesis of a range of bioactive molecules, including fungicides and herbicides. chemimpex.coma2bchem.com The structural characteristics of these thiazole derivatives can be tailored to interact with specific biological targets in pests and pathogens. vulcanchem.com This allows for the creation of agrochemical formulations with improved efficacy in managing pests and diseases, contributing to higher crop yields and more sustainable agricultural practices. chemimpex.comvulcanchem.com Research focuses on leveraging these compounds to develop pesticides and herbicides that offer high performance while potentially reducing environmental impact. chemimpex.com

Materials Science and Advanced Functional Materials

The unique chemical reactivity and stability of this compound make it a subject of exploration in materials science. chemimpex.com It is investigated for its potential to create new materials, including polymers and hybrid structures with specialized properties. chemimpex.comvulcanchem.com

Derivatives of 2-aminothiazole are effective precursors for the synthesis of monoazo disperse dyes used in the textile industry. The general synthesis involves the diazotization of a 2-aminothiazole derivative, which is then coupled with various N,N-disubstituted anilines or other coupling components. orientjchem.orgresearchgate.net These dyes are applied to synthetic fibers like polyester (B1180765) and nylon, producing a range of colors with good performance characteristics. orientjchem.orgresearchgate.net

For instance, monoazo disperse dyes synthesized from diazotized 2-amino-4-methyl benzothiazole (B30560) and coupled with N,N-disubstituted anilines yield yellow to violet shades on polyester. orientjchem.org These dyes exhibit moderate to good light fastness and very good to excellent fastness to washing and rubbing. orientjchem.org Similarly, novel dyes based on 2-amino-4-phenylthiazole (B127512) have been prepared and assessed on polyester fiber, providing a wide array of color shades with fairly good to very good light fastness and excellent sublimation fastness. researchgate.net

Table 1: Properties of Disperse Dyes Derived from 2-Aminothiazole Derivatives

| Base Compound | Coupling Component | Fiber Type | Color Shades | Light Fastness | Washing/Sublimation Fastness |

| 2-Amino-4-methyl benzothiazole | N,N-disubstituted anilines | Polyester | Yellow to Violet | Moderate to Good | Very Good to Excellent |

| 2-Amino-4-phenylthiazole | N,N-dialkylaniline derivatives | Polyester | Wide Range | Fairly Good to Very Good | Very Good to Excellent |

| 2-Amino-5-nitro-4-(p-nitrophenyl)thiazole | N,N-dialkylaniline derivatives | Nylon | Reddish Brown to Indigo | Fairly Good | Good to Excellent |

| 5-Acetyl-2-amino-4-methylthiazole | N-alkyl aniline (B41778) derivatives | Polyester, Nylon | Various | - | - |

Data compiled from multiple research studies. orientjchem.orgresearchgate.netijirset.com

This compound and its related structures are explored for their application in creating specialty polymers and coatings. chemimpex.comchemimpex.com The incorporation of this compound can lead to materials with enhanced durability and greater resistance to environmental degradation. chemimpex.com The amine functional group allows it to be integrated into polymer matrices, such as epoxy-amine resins, which are widely used as binders in protective and decorative organic coatings. chemimpex.comresearchgate.net This potential makes it a valuable compound for researchers aiming to develop new high-performance materials for various industrial processes. chemimpex.com

In the field of advanced materials, this compound has been identified as a suitable organic component for the fabrication of organic-inorganic hybrid materials. researchgate.net Specifically, it has been used as an organic spacer in the synthesis of two-dimensional (2D) metal halide perovskites (MHPs). researchgate.net Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at a molecular level, leading to novel functionalities. aspbs.com The amine groups in molecules like this compound can coordinate with inorganic components, such as metal clusters, to form complex, stable frameworks. researchgate.netrsc.org This application is part of a broader effort to accelerate the discovery of new materials with unique optoelectronic properties through high-throughput screening methods. researchgate.net

The thiazole structure is a key feature in molecules being investigated for medical diagnostics. Derivatives of this compound are utilized in the creation of diagnostic agents and are being explored for their potential in improving the accuracy of medical imaging techniques. chemimpex.comchemimpex.com Research is underway to assess their use as contrast agents that could enhance the visibility of specific tissues during medical imaging procedures. chemimpex.com Furthermore, these compounds are being investigated for their utility in diagnostic assays, where they may serve as components for developing sensitive tools to identify biomarkers associated with certain diseases. vulcanchem.com

Metal Complexes for Optical Properties

The unique electronic structure of the 2-aminothiazole core, including this compound (also known as 4-methyl-2-aminothiazole), makes it a valuable ligand for the synthesis of metal complexes with tailored optical properties. These properties are of significant interest for applications in materials science, such as in the development of fluorescent dyes and phosphorescent emitters.

Research has demonstrated the synthesis of N,O π-conjugated donor-acceptor organoboron complexes utilizing 4-methylthiazol-2-amine as a key building block. acs.org In one synthetic approach, the thiazole derivative is first acylated with (para-dimethylamino)benzoyl chloride. acs.org The resulting amide ligand is then treated with boron trifluoride in the presence of a base to yield the final thiazolo[3,2-c] mdpi.comsemanticscholar.orgnih.govacs.orgoxadiazaborinine complex. acs.org These complexes exhibit intense fluorescence in solution, and the specific photophysical parameters can be tuned by altering substituents on the thiazole ring. acs.org For instance, the incorporation of a methyl group at the 4-position of the thiazole ring does not significantly alter the photophysical properties compared to the unsubstituted version. acs.org

While extensive research has been conducted on metal complexes of various thiazole derivatives, including Schiff bases and azo derivatives with metals like cobalt, nickel, copper, zinc, and cadmium, specific data for this compound is most detailed in the context of these boron complexes. orientjchem.orgresearchgate.net Studies on ruthenium(II) and iridium(III) complexes with other polypyridine or thiazole-containing ligands have highlighted their potential for applications in lighting and sensing, driven by their metal-to-ligand charge-transfer (MLCT) transitions and phosphorescence. amherst.edunih.govrsc.orgresearchgate.net For example, theoretical studies on iridium(III) complexes have shown that extending the π-conjugation of the main ligand can effectively tune the emission properties. rsc.org

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | 403 | 432 | 1700 | 0.99 |

| Toluene | 414 | 457 | 2400 | 0.99 |

| Dichloromethane | 422 | 494 | 3700 | 0.99 |

| Acetonitrile | 418 | 511 | 4800 | 0.81 |

Prebiotic Chemistry and Origin of Life Studies

In the scientific quest to understand the origins of life, 2-aminoazoles, a class of compounds that includes this compound and its parent compound 2-aminothiazole, have emerged as molecules of significant interest. mdpi.comnih.gov Research suggests these heterocycles may have served as crucial intermediates in the prebiotic synthesis of nucleotides, the building blocks of RNA and DNA. mdpi.comsemanticscholar.orgnih.gov While many studies focus on the parent molecules 2-aminothiazole and 2-aminooxazole, the chemical principles are considered broadly applicable to their derivatives.

The plausibility of 2-aminothiazoles in a prebiotic context is supported by their synthesis from simple feedstock molecules believed to be present on the early Earth. nih.gov For example, 2-aminothiazole can be readily formed from the reaction of β-mercapto-acetaldehyde and cyanamide (B42294) in water at a neutral pH. nih.gov This reaction is analogous to the formation of 2-aminooxazole, a key precursor for pyrimidine (B1678525) ribonucleotides, from glycolaldehyde (B1209225) and cyanamide. nih.govscispace.compnas.org The ability for both the oxazole (B20620) and thiazole to be formed together in a "one-pot" reaction and then co-purified through crystallization or sublimation further strengthens their potential role in early Earth chemistry. nih.gov

Role as Intermediates in Nucleotide Synthesis

The primary role of 2-aminoazoles in origin-of-life scenarios is as a key intermediate that facilitates the formation of nucleotides, bypassing the problematic synthesis of free ribose and its inefficient condensation with nucleobases. nih.govscispace.com The established "Powner–Sutherland pathway" for pyrimidine ribonucleotide synthesis involves 2-aminooxazole reacting with glyceraldehyde to form pentose (B10789219) aminooxazolines, which are direct precursors to ribonucleotides. nih.govpnas.orgnih.gov

Research has extended this concept to show that 2-aminothiazole can participate in a multicomponent reaction in water that leads to precursors for 2'-deoxynucleotides, the monomers of DNA. nih.gov This suggests a possible abiotic route to DNA building blocks, offering a new perspective on the evolution of genetic material. nih.gov

A critical function of these aminoazoles is their ability to act as "chaperones" for essential precursor molecules. semanticscholar.orgresearchgate.net 2-aminothiazole has been shown to selectively react with and sequester important but unstable nucleotide precursors like glycolaldehyde and glyceraldehyde from complex mixtures, protecting them as stable, crystalline solids (aminals). nih.govresearchgate.net This sequestration and purification by crystallization would have been a crucial step for allowing subsequent, more complex reactions to occur in a messy prebiotic environment. nih.govresearchgate.net The selective crystallization of ribose aminooxazoline from a mixture of other sugar derivatives is a prime example of this purifying role, potentially accumulating reservoirs of the correct precursor for RNA synthesis on the early Earth. nih.gov

| Role | Description | Key Reactants | Key Products | Source(s) |

|---|---|---|---|---|

| Formation from Feedstocks | Synthesized from simple molecules plausible on the early Earth. | β-mercapto-acetaldehyde, Cyanamide | 2-Aminothiazole | nih.gov |

| Precursor "Chaperone" | Sequestering and purifying essential but unstable sugars from complex mixtures through the formation of stable, crystalline aminals. | 2-Aminothiazole, Glycolaldehyde, Glyceraldehyde | Stable crystalline aminals of sugars | nih.govresearchgate.net |

| Intermediate in Deoxynucleotide Synthesis | Participates in a three-component reaction to form masked 2'-thiosugars, which are precursors to 2'-deoxynucleotides. | 2-Aminothiazole, Purine precursors, Sugars | Precursors to 2'-deoxynucleotides | nih.gov |

| Intermediate in Ribonucleotide Synthesis (by analogy) | Reacts with glyceraldehyde to form pentose aminooxazolines, which are direct precursors to pyrimidine ribonucleotides. | 2-Aminooxazole, Glyceraldehyde | Ribose aminooxazoline (a ribonucleotide precursor) | nih.govacs.orgpnas.org |

Advanced Spectroscopic and Analytical Techniques in Research on 2 Methylthiazol 4 Amine

The structural elucidation and characterization of 2-Methylthiazol-4-amine and its derivatives are heavily reliant on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the compound's molecular structure, composition, and solid-state characteristics.

Future Perspectives and Emerging Research Avenues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental to enhancing the therapeutic potential and physical characteristics of 2-Methylthiazol-4-amine derivatives. SAR studies focus on how modifications to the molecular structure of the compound affect its biological activity, while SPR studies investigate the relationship between the structure and its physicochemical properties.

Key research findings indicate that substitutions at various positions on the thiazole (B1198619) ring significantly influence the biological efficacy of the resulting compounds. For instance, modifications at the C2-amino group and the C4 and C5 positions of the thiazole ring have been shown to modulate activity. Research on related 2-aminothiazole (B372263) derivatives has demonstrated that the introduction of different functional groups can enhance potency and selectivity against various targets, such as cancer cell lines. For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, substituting the cyclopentyl group at the amino site of the thiazole ring with a bulkier phenyl group or a smaller isopropyl group led to a moderate reduction in both CDK4/6 inhibitory activity and cellular proliferation. acs.org This suggests that the size and nature of the substituent at this position are critical for optimal activity. acs.org

Furthermore, the amino group of 2-aminothiazole is considered a privileged structure, essential for enhancing the potency and selectivity of compounds. researchgate.net Strategic modifications to this group can lead to derivatives with improved biological activity. researchgate.net

| Modification Site | Observed Effect on Activity | Example Derivative Class | Reference |

| C2-Amino Group | Alterations in steric bulk (e.g., cyclopentyl vs. phenyl or isopropyl) affect enzymatic and cellular potencies. | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | acs.org |

| C4 and C5 Positions | Substituents can influence metabolism and prevent the formation of toxic intermediates. | 4- or 5-substituted 2-aminothiazoles | researchgate.net |

| Phenyl ring at C4 | The presence of polar substituents confers good activity and reduced cytotoxicity. | N-phenyl-4-phenyl-2-aminothiazoles | researchgate.net |

| Phenyl ring at C2-amino | Tolerates lipophilic functional groups (halogens, small alkyls). | N-phenyl-4-phenyl-2-aminothiazoles | researchgate.net |

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods for 2-aminothiazole derivatives is a growing area of focus. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. thieme-connect.com Greener approaches aim to reduce waste, energy consumption, and the use of toxic substances.

Recent advancements include catalyst-free and metal-free reactions, microwave-assisted synthesis, and the use of greener solvents like water and polyethylene (B3416737) glycol (PEG). tandfonline.combepls.com For example, a one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been developed using microwave irradiation in PEG-400, which simplifies the process and improves yields. bepls.comgoogle.com Another sustainable approach involves a three-component reaction of aromatic ketones, sulfur, and cyanamide (B42294) without a catalyst to produce 2-amino-4-arylthiazoles. tandfonline.com These methods offer significant advantages over conventional techniques by being more efficient and environmentally friendly. tandfonline.com

| Synthetic Approach | Key Features | Example Product | Reference |

| Microwave-assisted one-pot synthesis | Use of PEG-400 as a green solvent, shorter reaction times, higher yields. | 1-(2-amino-4-methylthiazol-5-yl)ethanone | bepls.com |

| Catalyst-free three-component reaction | Metal-free, forms one C-N and two C-S bonds in a single step. | 2-Amino-4-arylthiazoles | tandfonline.com |

| Catalyst-free reaction in PEG-400 | Simple, efficient, uses α-diazoketones and thiourea (B124793). | 2-Aminothiazoles | bepls.com |

| Reaction in water | Catalyst-free, environmentally friendly solvent. | 4-Substituted-2-(alkylsulfanyl)thiazoles | bepls.com |

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept of designing single chemical entities that can interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govarxiv.org The 2-aminothiazole scaffold is well-suited for the development of multi-target drugs due to its versatile binding capabilities. researchgate.netresearchgate.net

Researchers are actively exploring the development of 2-aminothiazole derivatives that can simultaneously modulate the activity of several key proteins involved in disease pathways. For instance, derivatives of this scaffold are being investigated as dual inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation. nih.govnih.gov The rationale is that a multi-target approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov Studies have shown that some 2-aminothiazole derivatives can act as multi-target enzyme inhibitors, highlighting the potential of this scaffold in developing novel therapeutics for complex diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, significantly reducing the time and cost of drug development. nih.govresearchgate.net

In the context of this compound, AI and ML algorithms are being employed to:

Predict Biological Activity: ML models, such as those used for predicting urease inhibition, can screen virtual libraries of 2-aminothiazole derivatives to identify promising candidates for synthesis and biological testing. researchgate.net

De Novo Drug Design: Generative models can design novel molecules with desired properties from scratch. nih.gov These models can create new 2-aminothiazole derivatives with optimized activity against specific targets.

Optimize Synthetic Routes: AI can assist in planning more efficient and sustainable synthetic pathways. researchgate.net

The use of AI and ML is expected to grow, enabling the rapid discovery of novel 2-aminothiazole-based compounds with improved therapeutic profiles. nih.gov

Unveiling New Mechanistic Insights in Biological and Materials Applications

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their effects is crucial for their future development. In biological systems, research is focused on elucidating the precise interactions between these compounds and their protein targets. For example, studies on 2-amino-4-methylthiazole (B167648) have investigated its tautomeric forms and photochemical behavior, providing insights into its fundamental chemical properties. nih.govmdpi.com The most stable tautomer was identified in argon matrices, and UV irradiation led to ring-opening reactions, forming several photoproducts. nih.govmdpi.com This fundamental understanding of its structure and reactivity is essential for predicting its behavior in biological systems. nih.govmdpi.com

In materials science, the functional groups of 2-(4-Methylthiazol-5-yl)ethanamine can be utilized in polymerization reactions or as modifiers for existing polymers, potentially leading to materials with enhanced thermal, mechanical, or functional properties. vulcanchem.com The ability of the thiazole ring and its substituents to participate in various chemical reactions opens up possibilities for creating novel materials with tailored characteristics.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.